6-Methoxykaempferol 3-O-glucoside
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Overview
Description
6-Methoxykaempferol 3-O-glucoside: is a naturally occurring flavonoid glycoside. It is a derivative of kaempferol, a well-known flavonoid, and is characterized by the presence of a methoxy group at the 6th position and a glucose moiety attached at the 3rd position. This compound is found in various plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxykaempferol 3-O-glucoside typically involves the glycosylation of 6-methoxykaempferol. The process can be carried out using enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer glucose from a donor molecule to the hydroxyl group at the 3rd position of 6-methoxykaempferol. Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or trichloroacetimidates under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of plant cell cultures or microbial fermentation. These methods offer a sustainable and efficient way to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxykaempferol 3-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group or the glucose moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halides, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce reduced flavonoid derivatives .
Scientific Research Applications
6-Methoxykaempferol 3-O-glucoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methoxykaempferol 3-O-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Quercetin: Another flavonoid with comparable biological activities, but with different structural features.
Isorhamnetin: A methylated derivative of quercetin, sharing similar health benefits.
Uniqueness: this compound is unique due to the presence of both a methoxy group and a glucose moiety, which may enhance its solubility, stability, and bioavailability compared to its parent compound, kaempferol .
Biological Activity
6-Methoxykaempferol 3-O-glucoside (6-MKG) is a flavonoid glycoside derived from kaempferol, a well-known flavonoid with various biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in anti-inflammatory and antioxidant contexts. This article aims to provide a comprehensive overview of the biological activities of 6-MKG, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
6-MKG is characterized by the following chemical structure:
- Molecular Formula : C22H22O12
- Molecular Weight : 462.4 g/mol
The compound contains a methoxy group at the 6-position and a glucoside moiety at the 3-position of the kaempferol backbone, which influences its solubility and bioactivity.
1. Anti-Inflammatory Effects
Research has demonstrated that 6-MKG exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of inflammatory cytokines such as IL-1β and IL-8. Specifically, one study reported that 6-MKG inhibited IL-1β production at concentrations of 100 μM without cytotoxic effects, suggesting a promising therapeutic potential for inflammatory diseases .
Table 1: Inhibitory Effects of 6-MKG on Cytokine Production
Cytokine | Concentration (μM) | Inhibition (%) |
---|---|---|
IL-1β | 100 | Significant |
IL-8 | 100 | Moderate |
2. Antioxidant Activity
6-MKG has been shown to possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cells from oxidative damage .
3. β-Adrenergic Activity
In addition to its anti-inflammatory effects, 6-MKG has been identified as a weak β(2)-adrenergic receptor agonist. In vitro studies indicated that it could relax uterine contractility in both non-pregnant and late-pregnant rat models, suggesting potential applications in managing conditions related to uterine contractions .
Table 2: β-Adrenergic Activity of 6-MKG
Model | Effect Observed | E-max (%) |
---|---|---|
Non-pregnant Rat | Relaxation of uterine contractility | 50% |
Late-pregnant Rat | Relaxation of uterine contractility | 50% |
Case Study 1: Anti-inflammatory Effects in Cell Lines
A study conducted on human esophageal squamous cell carcinoma (KYSE-510) cells revealed that flavonoids, including 6-MKG, induced cytotoxicity through G(2)/M cell cycle arrest and apoptosis. The study highlighted the compound's ability to modulate key apoptotic pathways, indicating its potential as an anticancer agent .
Case Study 2: Vascular Reactivity Improvement
Another investigation focused on the effects of purified micronized flavonoid fractions containing compounds like 6-MKG on microvascular reactivity post-ischemia/reperfusion injury. Results indicated that treatment improved blood flow and capillary density significantly compared to control groups, suggesting a protective role against vascular injuries .
Properties
CAS No. |
63422-27-5 |
---|---|
Molecular Formula |
C22H22O12 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14-,17+,18-,22+/m1/s1 |
InChI Key |
PMKDGKVUENNUGX-OOVDEOTFSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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